molecular formula C11H20N4O B2997277 5-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide CAS No. 1547333-95-8

5-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

Cat. No.: B2997277
CAS No.: 1547333-95-8
M. Wt: 224.308
InChI Key: DRTGTCGHHVKTEL-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide: is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by its amino group at the 5-position, a methyl group at the 1-position, and a dipropyl group attached to the nitrogen atom at the 1-position The carboxamide group is located at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Amino Group: The amino group at the 5-position can be introduced through nitration followed by reduction or by direct amination using suitable reagents.

    N-Methylation and N-Dipropylation: The methyl group at the 1-position and the dipropyl groups on the nitrogen atom can be introduced through alkylation reactions using methylating and propylating agents, respectively.

    Formation of the Carboxamide Group: The carboxamide group at the 4-position can be introduced by reacting the pyrazole derivative with an appropriate carboxylating agent, such as phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science, particularly in the synthesis of polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes or modulate receptors in the central nervous system, leading to therapeutic effects.

Comparison with Similar Compounds

5-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide: can be compared with other similar compounds, such as:

    5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Lacks the dipropyl groups, which may affect its biological activity and solubility.

    5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide: Contains an additional methyl group, which may influence its reactivity and pharmacokinetic properties.

    4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: The position of the amino and carboxamide groups is different, leading to variations in chemical behavior and biological activity.

The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct properties in terms of reactivity, solubility, and biological activity.

Properties

IUPAC Name

5-amino-1-methyl-N,N-dipropylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-4-6-15(7-5-2)11(16)9-8-13-14(3)10(9)12/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTGTCGHHVKTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=C(N(N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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